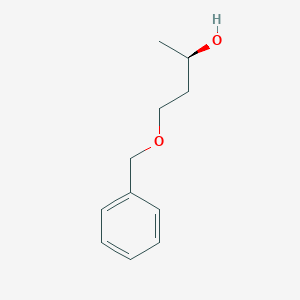

(R)-4-(Benzyloxy)butan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-4-phenylmethoxybutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-10(12)7-8-13-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVYBGKNKMMISH-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCOCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 4 Benzyloxy Butan 2 Ol

Enantioselective Synthesis Strategies

Enantioselective synthesis provides a direct route to the desired (R)-enantiomer, avoiding the need for resolving a racemic mixture. These methods typically employ a chiral influence, such as a catalyst, reagent, or auxiliary, to direct the formation of one enantiomer over the other.

Catalytic asymmetric allylation of aldehydes represents a powerful method for constructing chiral homoallylic alcohols. This approach involves the addition of an allyl group to a carbonyl carbon, creating a new stereocenter. The use of a chiral catalyst ensures that this addition occurs in a stereoselective manner.

Chiral Lewis acids derived from titanium(IV) isopropoxide and 1,1'-bi-2-naphthol (B31242) (BINOL) are effective catalysts for the enantioselective addition of nucleophiles to carbonyl compounds. nih.gov The BINOL-Ti(Oi-Pr)4 complex, in particular, has been successfully utilized in the asymmetric alkynylation and allylation of aldehydes. nih.govresearchgate.net This catalyst system functions by coordinating to the aldehyde, which both activates the carbonyl group for nucleophilic attack and creates a chiral environment to direct the approach of the allyl nucleophile. researchgate.net The bulky binaphthyl backbone of the BINOL ligand effectively shields one face of the coordinated aldehyde, leading to preferential attack on the other face and resulting in a high degree of enantioselectivity. researchgate.netresearchgate.net Variations of this system, such as using bis-Ti(IV) oxides with BINOL, have been designed to enhance reactivity and selectivity in the allylation of aldehydes with reagents like allyltributyltin. researchgate.net

The direct precursor for the synthesis of (R)-4-(benzyloxy)butan-2-ol via an asymmetric allylation strategy would be benzyloxyacetaldehyde. scbt.comsigmaaldrich.com This aldehyde contains the required benzyloxyethyl backbone. The reaction involves the enantioselective addition of an allyl nucleophile, typically from an organometallic source such as allyltributyltin or an allyl Grignard reagent, to the carbonyl group of benzyloxyacetaldehyde.

The reaction is performed in the presence of the chiral catalyst, such as (R)-BINOL-Ti(Oi-Pr)4, to yield the corresponding (S)-homoallylic alcohol, (S)-1-(benzyloxy)pent-4-en-2-ol. Subsequent oxidative cleavage of the terminal double bond (e.g., via ozonolysis or dihydroxylation followed by periodate (B1199274) cleavage) and reduction of the resulting aldehyde would furnish the target molecule, this compound. The conditions for the key allylation step typically involve low temperatures in an inert solvent like dichloromethane (B109758) to maximize enantioselectivity. researchgate.net

Table 1: Representative Catalytic Asymmetric Allylation

| Catalyst System | Precursor | Allyl Source | Typical Conditions | Product (Intermediate) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| (S)-BINOL/Ti(Oi-Pr)4 | Benzyloxyacetaldehyde | Allyltributyltin | CH2Cl2, 0°C | (R)-1-(Benzyloxy)pent-4-en-2-ol | Up to 99% researchgate.net |

| Chiral Cr Complex | Aldehydes | Alkenes | Visible Light, RT | Homoallylic Alcohols | Up to 99% chemrxiv.org |

Grignard reagents are powerful carbon nucleophiles widely used for forming carbon-carbon bonds through addition to carbonyls. libretexts.orgmasterorganicchemistry.com For the synthesis of this compound, a stereoselective route can be envisioned involving the addition of a methyl Grignard reagent (MeMgX) to a chiral 3-(benzyloxy)propanal (B121202) derivative or the ring-opening of a chiral epoxide.

One patented method describes the synthesis of the related (S)-1,4-dibenzyloxy-2-butanol by reacting (S)-benzyloxymethyl oxirane with a benzyl (B1604629) methyl ether magnesium halide Grignard reagent. google.com A similar strategy could be adapted by reacting methylmagnesium bromide with (R)-2-(benzyloxymethyl)oxirane. This SN2-type reaction would proceed via nucleophilic attack at the less substituted carbon of the epoxide, yielding the desired this compound directly after an acidic workup. The stereochemistry of the starting epoxide dictates the stereochemistry of the final product.

Biocatalysis offers a highly selective and environmentally benign approach to obtaining enantiopure compounds. Enzymatic kinetic resolution is a common strategy where an enzyme selectively acylates or hydrolyzes one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted and thus resolved.

For the production of this compound, a racemic mixture of 4-(benzyloxy)butan-2-ol can be subjected to kinetic resolution using a lipase (B570770), such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PCL). researchgate.netresearchgate.net In a typical procedure, the racemic alcohol is treated with an acyl donor (e.g., isopropenyl acetate (B1210297) or vinyl acetate) in an organic solvent. The lipase will selectively catalyze the acylation of the (S)-enantiomer, producing (S)-4-(benzyloxy)butan-2-yl acetate. researchgate.net The unreacted this compound can then be separated from the esterified (S)-enantiomer by standard chromatographic techniques. This method can achieve very high enantiomeric excess for the remaining alcohol. researchgate.netresearchgate.net

Table 2: Enzymatic Kinetic Resolution Findings

| Enzyme | Substrate | Acyl Donor | Outcome | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Racemic secondary alcohols | Isopropenyl acetate | Selective acylation of one enantiomer, high enantiomeric ratio achieved. | researchgate.net |

| Pseudomonas cepacia Lipase (PCL) | Racemic esters/alcohols | Water/Acyl donor | Enantioselective hydrolysis or acylation. | researchgate.net |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. While specific examples for the direct synthesis of this compound using this method are not prominently documented, the principle can be applied. For instance, a prochiral ketone, such as 1-(benzyloxy)propan-2-one, could be reduced using a hydride reagent that has been pre-complexed with a chiral ligand.

Ligands derived from natural sources or synthetic analogues, such as those based on (-)-8-aminomenthol, have been shown to be excellent for controlling the enantioselective addition of organozinc derivatives to ketones. uva.es A similar system could be employed for the reduction of 1-(benzyloxy)propan-2-one, where the chiral ligand-hydride complex would preferentially deliver a hydride to one face of the ketone, leading to the formation of the desired (R)-alcohol. Another approach involves the use of chiral lithium amides for enantioselective deprotonation, which can set up a stereocenter for subsequent reactions. researchgate.net

Chemical Transformations and Reactivity of R 4 Benzyloxy Butan 2 Ol

Reactions Involving the Secondary Hydroxyl Group

The secondary hydroxyl group in (R)-4-(Benzyloxy)butan-2-ol is a key site for various chemical modifications, including oxidation, reduction, and nucleophilic substitution.

Oxidation Reactions

The secondary alcohol of this compound can be oxidized to the corresponding ketone, (R)-4-(benzyloxy)butan-2-one. Several reagents are effective for this transformation, each with its own advantages regarding reaction conditions and selectivity.

Common oxidizing agents for this purpose include chromium-based reagents like chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and aqueous sulfuric acid, as well as other agents like potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇). libretexts.org However, milder and more selective methods are often preferred to avoid over-oxidation or side reactions with other functional groups.

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgresearchgate.net It is known for its high selectivity, neutral pH conditions, and tolerance of sensitive functional groups. wikipedia.org The reaction is typically carried out at room temperature and gives high yields. wikipedia.orgorganic-chemistry.org

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered base like triethylamine (B128534). wikipedia.orgorganic-chemistry.org The Swern oxidation is known for its mild reaction conditions, which are particularly suitable for acid-sensitive substrates. wikipedia.org It effectively converts secondary alcohols to ketones without over-oxidation. organic-chemistry.org A related primary alcohol, 4-benzyloxy-1-butanol (B106360), can be oxidized to 4-(benzyloxy)butanal (B1267950) using this method. scientificlabs.comscientificlabs.comsigmaaldrich.comsigmaaldrich.com

Table 1: Common Oxidation Reactions of Secondary Alcohols

| Oxidation Method | Reagents | Product from this compound | Key Features |

|---|---|---|---|

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | (R)-4-(Benzyloxy)butan-2-one | Mild conditions, high yield, good selectivity wikipedia.orgorganic-chemistry.org |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | (R)-4-(Benzyloxy)butan-2-one | Mild, good for acid-sensitive compounds wikipedia.orgorganic-chemistry.org |

| Chromic Acid Oxidation | H₂CrO₄ (from CrO₃ and H₂SO₄) | (R)-4-(Benzyloxy)butan-2-one | Strong oxidant, can be less selective libretexts.org |

Reduction Reactions

While the secondary alcohol is already in a reduced state, further reduction to a hydrocarbon is theoretically possible but not a common transformation for this specific compound, as it would require harsh conditions that could also affect the benzyloxy group. More relevant are reductions of the corresponding ketone back to the alcohol, which can be achieved with various reducing agents.

Nucleophilic Substitution Reactions

The secondary hydroxyl group of this compound can be a leaving group in nucleophilic substitution reactions, but it typically requires activation first. The hydroxyl group itself is a poor leaving group, so it is often converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. Once activated, the site is susceptible to attack by various nucleophiles.

For a similar secondary alcohol, butan-2-ol, reaction with concentrated aqueous HBr proceeds with partial racemization, indicating a mixed SN1 and SN2 mechanism. vaia.com

Derivatization for Protection or Activation

The reactivity of the secondary hydroxyl group can be temporarily masked by converting it into a protecting group. This is crucial in multi-step syntheses where the alcohol functionality might interfere with reactions at other parts of the molecule.

Common protecting groups for alcohols include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS or TBS), and triisopropylsilyl (TIPS). masterorganicchemistry.comtcichemicals.com These are typically installed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like triethylamine or imidazole. masterorganicchemistry.com Silyl ethers are generally stable to a range of reaction conditions but can be readily removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.comharvard.edu

Other ether-based protecting groups like tetrahydropyranyl (THP) and methoxymethyl (MOM) are also used. masterorganicchemistry.comharvard.edu The benzyl (B1604629) group itself is a common protecting group for alcohols. uwindsor.ca

Activation of the hydroxyl group, as mentioned in the context of nucleophilic substitution, is another key derivatization. Conversion to a sulfonate ester (e.g., tosylate, mesylate) makes the oxygen a good leaving group, facilitating subsequent substitution or elimination reactions.

Reactions Involving the Benzyloxy Ether Moiety

The benzyloxy group in this compound serves as a protecting group for the primary alcohol at the 4-position. Its removal is a common and important transformation.

Deprotection Strategies

The most common method for cleaving a benzyl ether is through catalytic hydrogenolysis. uwindsor.ca This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is usually carried out at room temperature and atmospheric pressure and results in the formation of the corresponding alcohol and toluene (B28343). This method is highly effective and generally provides clean conversion with high yields.

Table 2: Deprotection of Benzyl Ethers

| Deprotection Method | Reagents | Product from this compound | Key Features |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | (R)-Butane-1,2,4-triol | Mild conditions, high yield, common and reliable uwindsor.ca |

Functionalization at the Benzylic Position

The benzylic position of this compound, specifically the methylene (B1212753) group (C-H bonds) of the benzyl ether, is susceptible to various functionalization reactions. These transformations primarily involve the cleavage of the benzyl group (debenzylation) to unmask the primary alcohol or oxidation of the benzylic carbon.

Debenzylation Reactions

The removal of the benzyl protecting group is a common and crucial step in synthetic sequences involving this compound. The choice of debenzylation method is critical to ensure compatibility with other functional groups within the molecule.

One of the most prevalent methods is catalytic hydrogenolysis . This reaction is typically carried out using a palladium catalyst supported on carbon (Pd/C) under an atmosphere of hydrogen gas (H₂). youtube.com The process involves the reductive cleavage of the carbon-oxygen bond at the benzylic position, yielding the deprotected diol, (R)-butane-1,3-diol, and toluene as a byproduct. youtube.com For substrates sensitive to hydrogenation, catalytic transfer hydrogenolysis, using a hydrogen donor like 1,4-cyclohexadiene, can be employed as a milder alternative. organic-chemistry.org

Oxidative cleavage provides another route to debenzylation. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used, often under photocatalytic conditions. organic-chemistry.orgacs.org This method is particularly useful for cleaving benzyl ethers in the presence of functional groups that are intolerant to reductive conditions, such as alkenes and alkynes. acs.org The reaction proceeds through oxidation of the electron-rich benzyl group. organic-chemistry.org Other oxidative methods include the use of ozone or strong acids, though the latter is limited to substrates that are not acid-sensitive. organic-chemistry.org

Lewis acids also facilitate the cleavage of benzyl ethers. A notable example is the boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂), which allows for selective debenzylation under mild conditions and tolerates a wide array of functional groups, including silyl ethers and esters. organic-chemistry.org

The following table summarizes various methods for the debenzylation of benzyl ethers, which are applicable to this compound.

| Reagent/Method | Conditions | Key Features |

| H₂/Pd-C | Hydrogen gas, Palladium on carbon | High yield, clean reaction, but not compatible with reducible functional groups. youtube.com |

| DDQ | Photocatalytic or stoichiometric | Mild, tolerant of reducible groups like alkenes and alkynes. acs.org |

| BCl₃·SMe₂ | Lewis acid | Mild, highly selective, tolerates silyl ethers and esters. organic-chemistry.org |

| Ozone (O₃) | Oxidative cleavage | Can be used, but may affect other parts of the molecule if not controlled. organic-chemistry.org |

Oxidation of the Benzylic Position

The benzylic C-H bonds can be oxidized to form carbonyl compounds without cleaving the ether linkage. Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the benzylic carbon. masterorganicchemistry.comyoutube.com Depending on the reaction conditions and the substrate, this can lead to the formation of a benzoic acid derivative. For instance, oxidation of an alkylbenzene with hot KMnO₄ typically cleaves the alkyl chain and forms benzoic acid. masterorganicchemistry.com More controlled oxidation can be achieved with reagents like manganese dioxide (MnO₂), which is particularly effective for oxidizing benzylic alcohols to the corresponding aldehydes or ketones. youtube.com While this compound does not have a benzylic alcohol, related substrates do undergo this selective oxidation. youtube.com

Stereochemical Control and Diastereoselectivity in Subsequent Reactions

The (R)-stereocenter at the C2 position of this compound plays a crucial role in directing the stereochemical outcome of subsequent reactions, enabling diastereoselective synthesis. The pre-existing chirality can influence the approach of reagents, leading to the preferential formation of one diastereomer over another.

This principle is exemplified in the synthesis of complex natural products. For instance, in the total synthesis of Dodoneine, a chiral molecule containing a benzyloxy group, (3R,5S)-5-(Benzyloxy)-7-[4-(benzyloxy)phenyl]heptane-1,3-diol, is used as a key intermediate. arkat-usa.org The stereocenters in this molecule dictate the facial selectivity of subsequent transformations, such as reductions or additions to carbonyl groups, ensuring the desired stereochemistry in the final product. arkat-usa.org

The hydroxyl group at the C2 position can act as a directing group. Through chelation control with a metal-based reagent, the substrate can be locked into a rigid conformation, exposing one face to attack. For example, the reduction of a ketone derived from this compound with a reagent like Red-Al can proceed with high diastereoselectivity due to the directing effect of the nearby benzyloxy group and the chiral center. arkat-usa.org

Furthermore, in reactions such as the diastereoselective copper(I)-catalyzed borylation of N-tert-butanesulfinyl aldimines, the chiral auxiliary controls the stereochemical outcome. beilstein-journals.org Similarly, the chiral backbone of this compound can serve as an internal chiral auxiliary, influencing the stereochemistry of reactions at other positions in the molecule.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms for the transformations of this compound is fundamental to controlling selectivity and optimizing reaction conditions.

Reaction Pathway Elucidation

The mechanisms for the key transformations of benzyl ethers have been the subject of detailed studies.

Debenzylation Mechanisms:

Catalytic Hydrogenolysis: The mechanism on the surface of the palladium catalyst is complex but is understood to involve the oxidative addition of the benzyl C-O bond to the metal surface, followed by hydrogenolysis to release the alcohol and toluene.

Visible-Light Photocatalytic Cleavage: With a photooxidant like DDQ, the proposed mechanism involves an initial single electron transfer from the electron-rich benzyl ether to the excited state of the photocatalyst. acs.org This generates a radical cation, which then undergoes fragmentation. A subsequent pathway can involve the formation of an alkoxyphenyl carbonium ion and eventual cleavage via a hemiacetal intermediate to release the deprotected alcohol. acs.org

Acid-Catalyzed Cleavage: The cleavage of ethers in strong acid can proceed via an S_N1 or S_N2 pathway. youtube.com For a benzylic ether, the S_N1 pathway is highly favored due to the resonance stabilization of the resulting benzylic carbocation. khanacademy.org The reaction begins with the protonation of the ether oxygen, followed by the departure of the alcohol to form the stable carbocation, which is then trapped by a nucleophile. youtube.com

Benzylic Oxidation Mechanisms:

Oxidation with KMnO₄: The initial step is believed to be the homolytic cleavage of a benzylic C-H bond by the Mn=O species, forming a benzylic radical. masterorganicchemistry.com This radical is resonance-stabilized, facilitating the reaction. Subsequent oxidation steps lead to the final carboxylic acid product. masterorganicchemistry.com

Oxidation with N-bromosuccinimide (NBS): When used for benzylic bromination (a related functionalization), the mechanism depends on the reaction conditions. It can proceed through a radical pathway initiated by light or a radical initiator, or it can involve ionic pathways. The formation of mono- or dibrominated intermediates can occur, which can then be hydrolyzed to carbonyl compounds. mdpi.com

Transition State Analysis

The analysis of transition states provides insight into the origins of selectivity in reactions involving this compound.

Acid-Catalyzed Cleavage (S_N1): The rate-determining step is the formation of the benzylic carbocation. The transition state leading to this intermediate has significant carbocationic character and is stabilized by the adjacent phenyl ring through resonance. This stabilization lowers the activation energy for the cleavage of benzylic ethers compared to non-benzylic ethers. youtube.comkhanacademy.org

Williamson Ether Synthesis (Reverse Reaction): In the formation of a benzyl ether via an S_N2 reaction (Williamson ether synthesis), the transition state involves the backside attack of an alkoxide on the benzylic carbon. For an S_N2 reaction to occur, the carbon undergoing attack must be sp³ hybridized in the transition state. youtube.com

Asymmetric Reductions: In diastereoselective reductions of a ketone derived from this compound, the stereochemical outcome is often explained by the Felkin-Ahn model. This model predicts the nucleophile will attack the carbonyl carbon from the least hindered face. The transition state involves the large benzyloxy-ethyl group orienting itself anti-periplanar to the incoming nucleophile to minimize steric hindrance, leading to the preferential formation of one diastereomer. The chelation-controlled model offers an alternative transition state, where a Lewis acidic reagent coordinates to both the carbonyl oxygen and the ether oxygen, creating a rigid cyclic transition state that directs the nucleophilic attack from a specific face.

Applications of R 4 Benzyloxy Butan 2 Ol in Complex Organic Synthesis

As a Chiral Building Block for Natural Product Synthesis

The demand for enantiomerically pure compounds is particularly high in the field of natural product synthesis, where biological activity is often dependent on the precise three-dimensional arrangement of atoms. Chiral molecules like (R)-4-(Benzyloxy)butan-2-ol serve as foundational units, providing the necessary stereochemical information that is carried through a synthetic sequence to the final target molecule.

Synthesis of Natural Product Analogues and Derivatives

The synthesis of analogues of natural products is a cornerstone of medicinal chemistry, allowing researchers to probe structure-activity relationships (SAR) and optimize the therapeutic properties of a lead compound. nih.gov The flexibility of a chiral building block like this compound is paramount in this context. By starting with this defined chiral core, chemists can systematically modify other parts of the molecule to generate a library of related compounds.

For instance, the benzyl (B1604629) ether protecting group can be cleaved and replaced with other functional groups, or the carbon chain can be extended or truncated. The free secondary alcohol can be inverted, oxidized to a ketone, or used as a handle to attach various substituents. This modular approach, enabled by the distinct functionalities of this compound, facilitates the efficient production of diverse analogues for biological screening. This strategy has been proposed in synthetic plans for Dodoneine, where the use of different starting materials could lead to numerous analogues for in-depth biological testing. bris.ac.uk

Role in the Synthesis of Pheromones (e.g., Grandisol, Fragranol precursors)

Pheromones are chemical signals used for communication between members of the same species, and their biological activity is often highly dependent on stereochemistry. jst.go.jp Many insect pheromones are chiral molecules, frequently containing alcohol or ketone functional groups. beilstein-archives.org The synthesis of enantiomerically pure pheromones is essential to confirm the absolute configuration of the natural compound and to produce effective agents for use in pest management, such as in mating disruption or trapping. mdpi.comresearchgate.net

Chiral alcohols are common precursors in pheromone synthesis. nih.gov A building block such as this compound provides a ready-made stereocenter and a four-carbon chain that can be incorporated into the larger carbon skeleton of a target pheromone. Although specific syntheses of the monoterpene pheromones Grandisol or Fragranol from this exact precursor are not detailed in the literature, its structure represents a viable starting point for constructing the chiral portions of these or other complex pheromones. The defined (R)-stereochemistry would ensure the correct isomeric form of the final product, which is critical as different enantiomers or diastereomers can be inactive or even inhibitory.

Table 2: Examples of Pheromone Classes Requiring Chiral Precursors

| Pheromone Class | Structural Feature | Relevance of Chiral Alcohols |

|---|---|---|

| Aggregating Pheromones | Methyl-branched alcohols and ketones | Used by beetles; stereochemistry is critical for attraction. beilstein-archives.org |

| Sex Pheromones | Long-chain unsaturated alcohols, epoxides, and acetates | Found in Lepidoptera; specific enantiomers are required for biological activity. jst.go.jpresearchgate.net |

| Spiroketals | Bicyclic ketal structures | Stereochemistry at anomeric and other centers dictates activity. |

Utilization in Pharmaceutical Intermediate Synthesis

The modern pharmaceutical industry increasingly focuses on developing single-enantiomer drugs to maximize efficacy and minimize potential side effects associated with inactive or less active isomers. nih.gov This has created a significant demand for versatile chiral building blocks that can serve as starting materials for the synthesis of active pharmaceutical ingredients (APIs). nih.govnih.gov

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is an exemplary chiral building block for API synthesis due to its combination of a stable protecting group and reactive functional handles. Optically pure 1,2-diols and 1,3-diols are considered privileged structural motifs, appearing in numerous pharmaceuticals. nih.govnih.gov The protected 1,3-diol structure of this compound makes it a valuable intermediate. Synthetic chemists can utilize the secondary alcohol for key bond-forming reactions to build the carbon skeleton of a drug molecule, while the protected primary alcohol remains available for later-stage functionalization, ensuring a convergent and controlled synthesis. The use of a chiral benzyl group itself can also serve as a chiral auxiliary to direct subsequent stereoselective reactions. thieme-connect.com

Intermediates for β-Agonist Drugs (e.g., Levalbuterol-related compounds)

Many β-agonist and β-antagonist (beta-blocker) drugs contain a chiral amino alcohol pharmacophore, where the stereochemistry of the hydroxyl-bearing carbon is critical for selective receptor binding and therapeutic effect. nih.govacs.org For example, the synthesis of enantiopure β-blockers like (S)-Betaxolol often involves the resolution of racemic intermediates or the use of pre-defined chiral synthons to install the required stereocenter. mdpi.com Similarly, the preparation of stereoisomerically pure practolol (B1678030) and propranolol (B1214883) derivatives has demonstrated a strong dependence of potency and receptor specificity on the configuration of the chiral centers. nih.gov

This compound possesses a chiral alcohol motif that, while not directly part of the final structure of a drug like Levalbuterol, represents a suitable starting point for constructing the necessary core. A theoretical synthetic sequence could involve the oxidation of the secondary alcohol to a ketone, followed by reductive amination to install the required amino group, and subsequent deprotection and modification of the side chain. Access to such enantiopure building blocks is crucial for developing efficient and stereocontrolled syntheses of these important classes of drugs.

Table 3: Structural Correlation Between Chiral Synthon and β-Agonist Features

| Feature in this compound | Potential Transformation | Corresponding Feature in β-Agonist Pharmacophore |

|---|---|---|

| (R)-configured secondary alcohol | Oxidation, then stereoselective reduction or amination | Chiral hydroxyl group essential for receptor binding. |

| Butanol backbone | Functional group interconversion and chain modification | Forms part of the linker between the aromatic ring and the amino group. |

Precursors for Polyamine Analogues

This compound and its derivatives are crucial starting materials for the synthesis of hydroxylated polyamine analogues, which are compounds of significant interest in medicinal chemistry due to their antiproliferative properties. The stereocenter in this compound allows for the creation of specific stereoisomers of these analogues, which is often critical for their biological activity.

A key example involves the synthesis of hydroxylated homospermine analogues. In one approach, a derivative of this compound, namely (2R)-2-benzyloxy-4-[N-(mesitylenesulfonyl)ethylamino]-O-tosyl-1-butanol, is utilized in the alkylation of N,N'-bis(mesitylenesulfonyl)-1,4-butanediamine. This reaction sequence ultimately yields hydroxylated homospermine derivatives with defined stereochemistry at the hydroxyl-bearing carbons. These synthesized analogues have demonstrated activity against L1210 murine leukemia cells, highlighting the importance of the chiral backbone derived from this compound.

Intermediates for Kinase Inhibitors and Related Medicinal Agents

Kinase inhibitors are a major class of therapeutic agents, and their efficacy often relies on precise three-dimensional structures to fit into the ATP-binding pocket of the target kinase. nih.gov Chiral molecules, particularly those containing stereodefined alcohol moieties, are frequently employed as key intermediates in the synthesis of these complex drugs. acs.orged.ac.uk this compound, with its inherent chirality, serves as a valuable synthon for introducing the necessary stereochemical complexity.

The development of selective kinase inhibitors often involves the construction of molecules with multiple chiral centers. The (R)-configuration of the hydroxyl group in this compound can be used to direct the stereochemical outcome of subsequent reactions, ensuring the correct spatial arrangement of substituents in the final inhibitor. For instance, the synthesis of potent and selective inhibitors for kinases such as Protein Kinase C (PKC) and Src family kinases often involves the assembly of chiral fragments. nih.govnih.gov While direct synthesis examples starting from this compound are not always explicitly detailed in the literature, the principles of asymmetric synthesis strongly suggest its utility. The compound can be transformed into a variety of chiral intermediates, such as epoxides, aldehydes, or amines, which are then incorporated into the larger scaffold of the kinase inhibitor.

| Kinase Target Family | Relevance of Chiral Intermediates | Potential Role of this compound |

| Protein Kinase C (PKC) | Essential for creating specific stereoisomers that exhibit selective inhibition. | Precursor to chiral fragments of complex inhibitors like balanol (B57124) analogues. nih.gov |

| Src Family Kinases (SFKs) | Crucial for the synthesis of potent inhibitors with defined 3D structures. nih.gov | Can be elaborated into chiral building blocks for inhibitor synthesis. |

| Bone Morphogenetic Protein Receptor 2 (BMPR2) | Used in the development of macrocyclic inhibitors with improved selectivity. nih.gov | Provides a chiral scaffold for the synthesis of complex macrocycles. |

Applications in Asymmetric Construction of Advanced Synthetic Targets

The stereochemical information embedded in this compound makes it a powerful tool for the asymmetric synthesis of a variety of complex molecular architectures.

Stereoselective Formation of Homoallylic Alcohols

Homoallylic alcohols are important structural motifs found in many natural products and are valuable intermediates in organic synthesis. Their stereoselective synthesis is a significant challenge. Chiral allyl donors, which can transfer an allyl group to an aldehyde with high stereocontrol, are often employed for this purpose.

This compound can serve as a precursor to such chiral allyl donors. For example, a related chiral butenol (B1619263) derivative can be transformed into a chiral allyl donor for the stereoselective 4-benzyloxybut-2-enylation of aldehydes, leading to the formation of 5-benzyloxyhomoallylic alcohols with high (E)-selectivity. youtube.com The chirality originating from the butanol backbone is transferred to the newly formed stereocenters in the homoallylic alcohol product.

Chiral Synthons for Heterocyclic Compounds (e.g., Pyrroles, Quinolines)

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. numberanalytics.commdpi.com The asymmetric synthesis of chiral heterocycles is of great importance, and chiral synthons play a pivotal role in these strategies. nih.govcooper.edu this compound is a versatile chiral building block that can be converted into various intermediates suitable for the construction of chiral pyrroles and quinolines.

For instance, the synthesis of pyrroles can be achieved through the condensation of secondary alcohols and 1,2-amino alcohols. rsc.org this compound can be chemically modified to fit into such synthetic schemes, where its inherent chirality would lead to the formation of enantiomerically enriched pyrrole (B145914) derivatives. Similarly, various methods for the synthesis of quinolines, such as those involving N-heterocyclic carbene catalysis or the Combes reaction, can be adapted to use chiral precursors derived from this compound to produce chiral quinoline (B57606) structures. acs.orgmdpi.com The benzyloxy group also provides a handle for further functionalization after the heterocyclic core has been constructed.

Building Blocks for Diol and Polyol Systems

Diol and polyol systems are common features in many natural products, particularly carbohydrates and polyketides. The stereocontrolled synthesis of these systems is a central theme in organic chemistry. This compound, with its pre-existing stereocenter and protected hydroxyl group, is an excellent starting material for the iterative construction of such systems.

The existing (R)-hydroxyl group can direct the stereoselective introduction of new hydroxyl groups. For example, epoxidation of an unsaturated derivative of this compound followed by ring-opening would lead to a diol with a defined stereochemical relationship between the two hydroxyl groups. This strategy can be extended to create more complex polyol chains. Furthermore, related butenolides can be reduced to form substituted butene-1,4-diols, which are themselves versatile building blocks for natural product synthesis. ed.ac.uk

Role in Molecular Immobilization and Solid-Phase Synthesis

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of compounds, particularly in drug discovery. This methodology relies on anchoring a starting material to a solid support, carrying out a series of reactions, and then cleaving the final product from the support. The choice of the linker and the initial building block is crucial for the success of solid-phase synthesis.

Advanced Analytical Techniques for Characterization and Purity Assessment

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical identity and structure of (R)-4-(Benzyloxy)butan-2-ol. High-resolution nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy each offer unique insights into the molecule's architecture.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the protons. For instance, the aromatic protons of the benzyl (B1604629) group typically appear in the downfield region (around 7.2-7.4 ppm), while the aliphatic protons of the butanol backbone resonate at higher field strengths. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be variable. Spin-spin coupling between adjacent non-equivalent protons results in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which provide valuable information about the connectivity of the atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the nature of the carbon atom (e.g., aromatic, aliphatic, attached to an oxygen atom). For this compound, distinct signals are expected for the carbons of the benzyl group, the benzylic methylene (B1212753) carbon, the two carbons of the butanol chain bearing hydroxyl and ether groups, and the terminal methyl group. The number of signals in the spectrum confirms the number of unique carbon environments, consistent with the proposed structure. docbrown.info

Table 1: Representative NMR Data for Butan-2-ol Derivatives

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹³C | ~10-35 | Aliphatic carbons (CH₃, CH₂) |

| ¹³C | ~60-70 | Carbon attached to hydroxyl group (CH-OH) |

| ¹³C | ~70-80 | Carbon attached to ether oxygen (CH₂-O) |

| ¹³C | ~127-138 | Aromatic carbons of benzyl group |

| ¹H | ~0.9 | Methyl group protons (CH₃) |

| ¹H | ~1.4-1.6 | Methylene group protons (CH₂) |

| ¹H | ~3.4-3.8 | Methylene and methine protons adjacent to oxygen |

| ¹H | ~4.5 | Benzylic protons (O-CH₂-Ph) |

| ¹H | ~7.2-7.4 | Aromatic protons of benzyl group |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of this compound (C₁₁H₁₆O₂). Techniques like Electrospray Ionization (ESI-MS) are commonly used to generate ions from the analyte for mass analysis.

In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (180.24 g/mol ). Fragmentation patterns, resulting from the breakdown of the molecular ion, provide further structural information. Common fragmentation pathways for this molecule might include the loss of a water molecule, cleavage of the benzyl group, or other characteristic bond breakages.

Table 2: Predicted Mass Spectrometry Data for C₁₁H₁₄O₂ (a related ketone)

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 179.10666 |

| [M+Na]⁺ | 201.08860 |

| [M-H]⁻ | 177.09210 |

| [M+NH₄]⁺ | 196.13320 |

| [M+K]⁺ | 217.06254 |

Data for 4-(benzyloxy)butan-2-one, a structurally similar compound. uni.lu The values for this compound would be slightly different due to the presence of two additional hydrogen atoms.

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

A broad band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to hydrogen bonding. docbrown.info

Strong absorptions in the 1050-1150 cm⁻¹ region, corresponding to the C-O stretching vibrations of the primary ether and secondary alcohol.

Absorptions in the 2850-3000 cm⁻¹ range, due to C-H stretching vibrations of the aliphatic and aromatic parts of the molecule.

Peaks in the 1450-1600 cm⁻¹ region, which are indicative of the C=C stretching vibrations within the aromatic ring of the benzyl group.

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretching, H-bonded | 3200-3600 (broad) |

| Alkane (C-H) | Stretching | 2850-2960 |

| Aromatic (C-H) | Stretching | 3000-3100 |

| Ether (C-O) | Stretching | 1050-1150 |

| Aromatic (C=C) | Stretching | 1450-1600 |

Chromatographic Methods for Stereochemical and Chemical Purity Determination

Chromatographic techniques are essential for assessing both the chemical and, crucially, the stereochemical purity of this compound. These methods separate components of a mixture based on their differential interactions with a stationary phase.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee)

Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for determining the enantiomeric excess (ee) of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

The sample is dissolved in a suitable mobile phase and passed through the chiral column. The differential interaction between the enantiomers and the CSP causes one enantiomer to be retained longer than the other, resulting in two separate peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer. By comparing the peak areas of the (R)- and (S)-enantiomers, the enantiomeric excess can be accurately calculated. A variety of chiral columns, such as those based on cyclodextrins or polysaccharide derivatives, can be employed, and the choice of mobile phase is critical for achieving optimal separation. lcms.czsigmaaldrich.com

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) with a chiral column is another effective method for determining the enantiomeric purity of volatile compounds like this compound. nih.gov Similar to chiral HPLC, this technique employs a capillary column coated with a chiral stationary phase.

The sample is vaporized and carried through the column by an inert carrier gas. The enantiomers are separated based on their differing interactions with the chiral stationary phase. Cyclodextrin-based chiral stationary phases are commonly used for the separation of chiral alcohols. sigmaaldrich.comgcms.cz The separated enantiomers are detected as they elute from the column, and the enantiomeric excess is determined from the relative areas of the resulting peaks. For less volatile compounds, derivatization to a more volatile species may be necessary prior to GC analysis.

Future Research Directions and Emerging Trends

Development of More Sustainable and Greener Synthetic Routes

The traditional synthesis of (R)-4-(benzyloxy)butan-2-ol often involves the use of reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. While effective, these reagents can present challenges in terms of safety and waste disposal. Consequently, a significant area of research is the development of more sustainable and "green" synthetic alternatives.

One promising approach is the use of biocatalysis. Chemoenzymatic methods, which combine chemical and enzymatic steps, are being explored to produce chiral compounds with high enantioselectivity under mild reaction conditions. researchgate.netmdpi.com For instance, the asymmetric reduction of the corresponding ketone, 4-(benzyloxy)butan-2-one, using isolated enzymes or whole-cell systems offers a potentially cleaner route to this compound. These enzymatic reductions can often be performed in aqueous media, reducing the need for volatile organic solvents.

Exploration of Novel Catalytic Systems for Enantioselective Synthesis

The enantioselective synthesis of this compound is of paramount importance, as the biological activity of many chiral molecules is dependent on their specific stereochemistry. nih.gov A major focus of current research is the discovery and development of novel catalytic systems that can achieve high enantiomeric excess (e.e.) in the synthesis of this chiral alcohol.

Asymmetric transfer hydrogenation is a powerful technique that utilizes a chiral catalyst to transfer hydrogen from a simple hydrogen donor, such as isopropanol, to a prochiral ketone. This method avoids the use of high-pressure hydrogen gas and can be highly enantioselective. Research is ongoing to design and screen new chiral ligands and metal complexes that can catalyze the reduction of 4-(benzyloxy)butan-2-one to this compound with near-perfect enantioselectivity.

Furthermore, the development of enzyme-based catalytic systems is a rapidly advancing field. nih.gov Directed evolution and protein engineering techniques are being used to create enzymes with enhanced stability, activity, and selectivity for specific substrates. For example, ene-reductases are being engineered for the asymmetric reduction of α,β-unsaturated carbonyl compounds, a strategy that could be adapted for the synthesis of precursors to this compound. nih.gov

Expanded Applications in the Synthesis of Diverse Bioactive Molecules

This compound is a key chiral building block used in the synthesis of a variety of biologically active molecules and pharmaceuticals. nih.gov Its utility stems from the presence of two distinct functional groups: a secondary alcohol that can be further functionalized or used to control stereochemistry in subsequent reactions, and a benzyl (B1604629) ether that serves as a protecting group for a primary alcohol.

Future research will likely see an expansion of its applications in the synthesis of complex natural products and novel drug candidates. For example, it can be a precursor to chiral epoxides, which are themselves versatile intermediates in organic synthesis. mdpi.com Its structural motifs are found in various classes of compounds, including those with potential therapeutic applications. For instance, benzothiazole (B30560) derivatives, which can be synthesized using chiral building blocks, have shown promise as multifunctional agents for the treatment of neurodegenerative diseases like Parkinson's disease. nih.gov

The development of efficient and scalable syntheses of this compound will undoubtedly facilitate its broader use in drug discovery and development programs.

Computational Chemistry Studies on Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into reaction mechanisms, reactivity, and selectivity. In the context of this compound, computational studies can play a crucial role in several areas.

Density Functional Theory (DFT) calculations can be employed to model the transition states of various synthetic routes to this compound. nih.gov This allows researchers to understand the factors that control the stereochemical outcome of a reaction and to rationally design more selective catalysts. For example, by modeling the interaction between a substrate and a chiral catalyst, it is possible to predict which enantiomer of the product will be favored.

Molecular docking studies can be used to investigate the binding of this compound-derived compounds to biological targets, such as enzymes or receptors. nih.gov This can help in the design of new bioactive molecules with improved potency and selectivity. By understanding the key interactions at the molecular level, medicinal chemists can make more informed decisions in the drug design process.

As computational methods continue to improve in accuracy and efficiency, their application in the study of this compound and its derivatives is expected to grow, accelerating the pace of discovery in both synthetic methodology and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-4-(Benzyloxy)butan-2-ol in an academic laboratory?

- Methodology : The enantioselective synthesis of this compound can be achieved via chiral resolution or asymmetric catalysis. For example, a related compound, (R)-2-((4-(benzyloxy)-3-phenethoxyphenoxy)methyl)oxirane, was synthesized by reacting epoxide intermediates with propan-2-amine in methanol under reflux (50°C), followed by chromatographic purification (dichloromethane/methanol = 15/1) . Adapting this approach, the target alcohol could be obtained by reducing a ketone precursor (e.g., 4-(benzyloxy)butan-2-one) using enantioselective reducing agents like CBS (Corey-Bakshi-Shibata) catalysts.

- Key Considerations : Monitor stereochemical integrity via chiral HPLC or polarimetry.

Q. How can researchers confirm the stereochemical purity of this compound?

- Methodology : Use a combination of techniques:

- Chiral HPLC : Compare retention times with racemic or (S)-enantiomer standards.

- Optical Rotation : Measure specific rotation ([α]D) and compare with literature values for (R)-configured benzyloxy alcohols .

- NMR Spectroscopy : Analyze diastereotopic proton splitting patterns in chiral derivatizing agents (e.g., Mosher’s esters) .

Q. What safety protocols are critical when handling this compound in the lab?

- Recommendations :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as benzyloxy compounds may release irritants upon decomposition .

- Storage : Keep in sealed containers under inert gas (N₂/Ar) to prevent oxidation. Store in cool, dry conditions away from ignition sources .

Advanced Research Questions

Q. How do competing reaction pathways affect the yield of this compound during asymmetric synthesis?

- Analysis : Competing pathways include:

- Racemization : Elevated temperatures or acidic/basic conditions may cause epimerization. Mitigate by using mild reaction conditions (e.g., room temperature, pH-neutral solvents) .

- Byproduct Formation : Over-reduction of ketone intermediates (e.g., 4-(benzyloxy)butan-2-one) to diols. Control via stoichiometric use of reducing agents (e.g., NaBH₄ with chiral ligands) .

- Data Table :

| Condition | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Chiral Catalyst (CBS) | 85 | 98 |

| Non-Catalytic | 45 | <5 |

Q. What analytical challenges arise in characterizing trace impurities in this compound, and how can they be resolved?

- Challenges :

- Co-elution in Chromatography : Impurities with similar polarity may obscure detection.

- Low-abundance Stereoisomers : Requires high-sensitivity methods.

- Solutions :

- 2D-LC/MS : Couple orthogonal separation modes (e.g., reverse-phase and chiral columns) with mass spectrometry for structural identification .

- Isotopic Labeling : Use deuterated analogs to track degradation pathways .

Q. How can computational modeling optimize the enantioselective synthesis of this compound?

- Methodology :

- DFT Calculations : Model transition states to predict enantioselectivity of catalytic systems (e.g., BINAP-Ru complexes) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics to optimize solvent choice (e.g., methanol vs. THF) .

- Case Study : A study on tetrazolylphenothiazines achieved 98% ee using DFT-guided catalyst design .

Troubleshooting & Contradictions

Q. How should researchers address discrepancies in reported toxicity data for benzyloxy alcohols?

- Resolution :

- Source Evaluation : Cross-reference peer-reviewed studies over vendor SDS sheets, which often lack acute toxicity data (e.g., Combi-Blocks SDS: "No data available" ).

- In Silico Prediction : Use tools like ECOSAR or TEST to estimate toxicity profiles until experimental data is published .

Q. Why do some synthetic routes for this compound result in variable enantiomeric excess (ee)?

- Root Cause :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.